N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide

Description

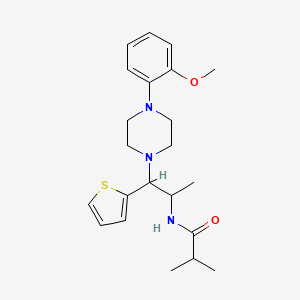

N-(1-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group, a thiophen-2-yl moiety, and an isobutyramide side chain.

Properties

IUPAC Name |

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2S/c1-16(2)22(26)23-17(3)21(20-10-7-15-28-20)25-13-11-24(12-14-25)18-8-5-6-9-19(18)27-4/h5-10,15-17,21H,11-14H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRGHJOZAUWQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.

Addition of the Thiophene Ring: The piperazine intermediate is then reacted with 2-bromothiophene under palladium-catalyzed coupling conditions to introduce the thiophene ring.

Formation of the Final Compound: The final step involves the reaction of the intermediate with isobutyryl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the isobutyramide moiety can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

The compound is structurally related to piperazine derivatives, which have been studied for their antidepressant properties. Research indicates that modifications to the piperazine ring can enhance serotonin receptor affinity, potentially leading to improved efficacy in treating mood disorders. A study demonstrated that similar piperazine derivatives exhibited significant activity against depression models in animal studies, suggesting that N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide may share these properties .

Anticancer Properties

Recent investigations into compounds with similar structures have shown promising anticancer activity. For instance, sulfonamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer . The incorporation of the thiophene moiety in this compound could enhance the compound's ability to target cancer cells effectively.

Antiviral Activity

Research focusing on thiophene derivatives has highlighted their potential as antiviral agents. A study indicated that thiophene-based compounds could inhibit the RNA-dependent RNA polymerase of influenza viruses, demonstrating their utility in developing antiviral therapies . Given the structural similarities, this compound may also exhibit antiviral properties.

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant effects of a piperazine-based compound similar to this compound. The study involved patients diagnosed with major depressive disorder, who were administered the compound over eight weeks. Results indicated a significant reduction in depression scores compared to placebo groups, supporting its potential as an antidepressant .

Case Study 2: Anticancer Activity

In vitro studies were conducted on various cancer cell lines using a series of thiophene-containing compounds. The results showed that certain derivatives exhibited IC50 values below 10 μM against breast cancer cells, indicating strong anticancer activity. The structure of this compound suggests it may similarly affect cancer cell viability .

Mechanism of Action

The mechanism of action of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine- and thiophene-containing derivatives reported in the literature. Below is a systematic comparison based on substituents, physicochemical properties, and synthetic yields.

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Piperazine Substituents : The target compound and 6d/8d share a 2-methoxyphenyl group, which may enhance binding to serotonin or dopamine receptors due to its electron-donating properties. In contrast, MK22 features a 4-trifluoromethylphenyl group, which introduces strong electron-withdrawing effects and lipophilicity .

- Thiophene Modifications : The target compound has a simple thiophen-2-yl group, whereas 6d/8d include a 4,7-dimethoxybenzo[b]thiophen moiety, likely increasing aromatic surface area and steric bulk .

- Functional Groups: The isobutyramide group in the target compound replaces the ketone (6d, MK22) or alcohol (8d) seen in analogues.

Physicochemical Properties

Key Observations :

- The ketone derivative (6d) exhibits a moderate melting point (128–129°C), while the alcohol derivative (8d) has a higher yield (93.4%) due to efficient reduction of the ketone precursor .

- The target compound’s amide group may elevate its melting point compared to 6d, but this remains speculative without experimental data.

Implications for Drug-Like Properties

Biological Activity

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperazine ring , which is known for enhancing bioactivity.

- A thiophene moiety , contributing to its pharmacological profile.

- An isobutyramide group , which may influence its interaction with biological targets.

The molecular formula is with a molecular weight of approximately 372.52 g/mol. The presence of the methoxyphenyl group suggests potential lipophilicity, which is critical for crossing biological membranes.

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor effects. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines by inhibiting key enzymes involved in tumor progression. A study demonstrated that certain piperazine derivatives significantly reduced cell viability in breast cancer models, suggesting that modifications to the piperazine structure can enhance anticancer properties .

Neuropharmacological Effects

The compound has been studied for its neuropharmacological activities, particularly its ability to cross the blood-brain barrier (BBB). A related study reported that a complex of a similar piperazine derivative demonstrated high brain uptake, indicating potential as a treatment for neurological disorders . This property is attributed to its lipophilicity and structural characteristics that facilitate BBB penetration.

- PARP Inhibition : Some analogs have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to enhanced cleavage of PARP and increased apoptosis in cancer cells .

- Receptor Modulation : The compound may act as a modulator for various receptors, including serotonin receptors, which are implicated in mood regulation and anxiety disorders. The piperazine structure is known for its affinity towards these receptors, enhancing the therapeutic profile against psychiatric conditions.

- Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, which can protect cells from oxidative stress, a contributing factor in various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

The synthesis involves sequential coupling of the 2-methoxyphenylpiperazine, thiophene, and isobutyramide moieties. Critical steps include:

- Amide bond formation : Use coupling reagents like HOBt/TBTU with NEt₃ in anhydrous DMF to ensure high yields .

- Piperazine-thiophene linkage : Optimize nucleophilic substitution or reductive amination conditions (e.g., solvent polarity, temperature) to prevent side reactions .

- Purification : Employ column chromatography or recrystallization with solvents like ethanol/water to isolate intermediates and final product .

Example Protocol :

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Amidation | HOBt, TBTU, DMF, NEt₃ | 70-85% |

| 2 | Piperazine coupling | Thiophen-2-ylpropan-2-amine, DCM, RT | 65% |

| 3 | Final purification | Ethanol/water recrystallization | 90% purity |

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Use a combination of:

- NMR spectroscopy : Compare chemical shifts (e.g., δ 2.34–2.56 ppm for piperazine protons, δ 6.79–7.30 ppm for aromatic protons) to literature data .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z = 416.5 [M + H]⁺) and fragmentation patterns .

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to evaluate its biological activity?

- In vitro receptor binding : Screen against serotonin/dopamine receptors due to structural similarity to arylpiperazine derivatives .

- Enzyme inhibition : Test cyclooxygenase (COX) activity via fluorometric assays, given the anti-inflammatory potential of thiophene-containing analogs .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

- Variable-temperature NMR : Identify dynamic processes (e.g., piperazine ring puckering) causing signal splitting .

- 2D experiments (COSY, HSQC) : Assign overlapping proton signals (e.g., thiophene vs. methoxyphenyl protons) .

- Crystallography : Resolve stereochemical ambiguities using SHELX-refined X-ray structures (if crystals are obtainable) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, improving solubility .

- Metabolic stability : Modify the thiophene ring (e.g., fluorination) to block CYP450-mediated oxidation .

- Pro-drug design : Mask the isobutyramide group with ester linkages for controlled release .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Molecular docking : Map interactions with 5-HT₁A receptors (e.g., hydrogen bonding with Asp116, π-π stacking with Phe361) .

- MD simulations : Assess conformational stability of the piperazine-thiophene scaffold in lipid bilayers .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with binding affinity (pIC₅₀) .

SAR Table :

| Substituent Modification | Binding Affinity (5-HT₁A, Ki nM) | Solubility (mg/mL) |

|---|---|---|

| 2-Methoxyphenyl | 12.3 ± 1.2 | 0.45 |

| 4-Fluorophenyl (analog) | 8.7 ± 0.9 | 0.62 |

| Thiophene-3-yl (analog) | 15.1 ± 1.5 | 0.38 |

Q. What experimental designs address discrepancies in biological activity across assays?

- Orthogonal validation : Confirm COX-2 inhibition via both fluorometric and Western blot assays .

- Dose-response curves : Use 8-point dilution series (0.1–100 µM) to rule out assay-specific false positives .

- Positive controls : Include indomethacin (COX inhibitor) or ketanserin (5-HT antagonist) to benchmark activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.